Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]-
Description
The compound Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- features a hybrid structure combining a benzamide moiety, a 1,2,4-triazole ring, and a benzothiazole group linked via a methyl thioether bridge. The thioether linkage may enhance lipophilicity and influence pharmacokinetic properties, while the benzamide group provides a planar aromatic system for target binding .
Structure
3D Structure
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-15(11-6-2-1-3-7-11)20-16-19-14(21-22-16)10-24-17-18-12-8-4-5-9-13(12)25-17/h1-9H,10H2,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWKAQVNQRPQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162879 | |
| Record name | N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717865-52-6 | |
| Record name | N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717865-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[(2-Benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids have been reported to be effective for the synthesis of benzamide derivatives . These methods offer advantages like shorter reaction times, higher yields, and the use of recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing benzothiazole ring.
Reduction: This can affect the triazole ring, altering its electronic properties.
Substitution: Both the benzothiazole and triazole rings can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the aromatic rings .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that benzamide derivatives exhibit notable antimicrobial activities. The presence of the benzothiazole and triazole groups enhances the compound's ability to inhibit bacterial growth and combat fungal infections. Studies have shown that these compounds can be effective against a range of pathogens, including gram-positive and gram-negative bacteria as well as certain fungi .
Anticancer Activities
The compound has also been investigated for its anticancer potential. The triazole ring is known to interact with various biological targets involved in cancer progression. In vitro studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This suggests a promising avenue for developing new chemotherapeutic agents based on this scaffold .
Anti-inflammatory Effects
Another significant application of benzamide derivatives is their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Therapeutic Uses
Pharmaceutical Development
Benzamide derivatives are being explored for their potential as pharmaceutical agents. The unique structural features of compounds like N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- make them suitable candidates for drug development targeting specific diseases. Their ability to interact with various biological receptors enhances their therapeutic profiles .
Agricultural Applications
In agriculture, benzamide derivatives are being studied for their potential as pesticides and fungicides. Their effectiveness against plant pathogens can aid in crop protection strategies, contributing to sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes, modulating their activity by binding to sites other than the active site . This interaction can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
<sup>a</sup> Calculated using Molinspiration . <sup>b</sup> Estimated via SwissADME.
Biological Activity
Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula: C15H12N4S4
- Molecular Weight: 372.47 g/mol
- CAS Number: [Insert CAS number if available]
The compound features a benzamide core linked to a 1,2,4-triazole ring and a benzothiazole moiety, which may contribute to its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzamide derivatives. For instance:
- Study 1: A study published in the Journal of Medicinal Chemistry reported that benzothiazole derivatives exhibited significant antibacterial activity against various strains of bacteria, including E. coli and S. aureus .
- Study 2: Another research highlighted that compounds with similar structures showed antifungal activity against Candida albicans, indicating potential applications in treating fungal infections .
Anticancer Activity
Benzamide derivatives have also been investigated for their anticancer properties:
- Case Study 1: In vitro studies revealed that benzamide derivatives induced apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
- Case Study 2: A recent trial highlighted the efficacy of a related compound in reducing tumor size in xenograft models of breast cancer .
The biological activity of benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: In cancer cells, it appears to activate apoptotic pathways.
- Interaction with DNA: Some studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]- and its analogs?
- Methodology :
- Acylation : React 1,2,4-triazole-5-amine intermediates with benzoyl chloride or acetic anhydride under reflux in anhydrous THF or pyridine. For example, compound 21 (N-benzoylated triazole) was synthesized using benzoyl chloride in THF (yield: ~38%) .
- Purification : Use column chromatography with solvent systems like dichloromethane/ethyl acetate (8:2) to isolate products .
- Key Parameters :
- Reaction time: 8–12 hours.
- Temperature: Reflux conditions (80–100°C).
Q. How can structural characterization of this compound be validated?
- Analytical Techniques :
- 1H NMR : Confirm substitution patterns (e.g., δ 2.29 ppm for CH3 groups, δ 7.09–8.01 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1715–1749 cm⁻¹ for acetyl/benzoyl groups) .
- Elemental Analysis : Validate purity (e.g., C: 64.66% vs. calculated 65.13%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 1,2,4-triazole derivatives?
- Case Study : Potassium salts of triazole-thiol derivatives (e.g., compound Ia) showed 6.32% higher actoprotective activity than sodium analogs, highlighting cation-dependent effects .
- Approach :
- Systematic SAR : Compare substituents (e.g., benzothiazole vs. thiophene) and counterions (K⁺ vs. Na⁺).
- In Silico Modeling : Predict binding interactions with target receptors (e.g., adenosine A3 receptors ).
Q. How can structural modifications enhance antimicrobial activity?
- Modifications :
- Hydrazide Derivatives : Introduce aromatic/heterocyclic aldehydes (e.g., compound 5a-s) to 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide .
- Cation Exchange : Replace potassium with morpholine in triazole-thiol salts, though this may reduce activity .
- Testing : Use in vitro assays against Gram-positive/negative bacteria and fungi (e.g., MIC values).
Q. What thermodynamic parameters influence the stability of benzamide-triazole hybrids?
- Data from Analogues : For N-phenylbenzamide (C13H11NO), ΔrH° values range from -50 to +30 kJ/mol depending on reaction conditions .
- Implications : Optimize solvent systems (e.g., THF vs. pyridine) and temperatures to favor exothermic pathways.
Methodological Tables
| Synthetic Optimization | Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Benzoylation of 1,2,4-triazole-5-amine | Benzoyl chloride, THF, 8h reflux | 38%, >95% purity | |
| Hydrazide derivatization | Hydrazine hydrate, propan-2-ol | 70–85% yield |
| Biological Activity Trends | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Potassium vs. sodium salts | Cation exchange in triazole-thiols | +6.32% actoprotection | |
| Morpholine substitution | Cationic group replacement | Sharp activity decline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
